Sphingosylphosphorylcholine Sphingosylphosphorylcholine Sphingosine-1-phosphocholine(1+) is an ammonium ion that is the conjugate acid of sphingosylphosphocholine, obtained by protonation of the amino group. Major species at pH 7.3. It is an ammonium ion derivative and a sphingoid-1-phosphocholine(1+). It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosylphosphocholine acid.
Brand Name: Vulcanchem
CAS No.: 1670-26-4
VCID: VC20758382
InChI: InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Molecular Formula: C23H49N2O5P
Molecular Weight: 464.6 g/mol

Sphingosylphosphorylcholine

CAS No.: 1670-26-4

Cat. No.: VC20758382

Molecular Formula: C23H49N2O5P

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Sphingosylphosphorylcholine - 1670-26-4

Specification

Description Sphingosine-1-phosphocholine(1+) is an ammonium ion that is the conjugate acid of sphingosylphosphocholine, obtained by protonation of the amino group. Major species at pH 7.3. It is an ammonium ion derivative and a sphingoid-1-phosphocholine(1+). It is a conjugate acid of a sphingosine-1-phosphocholine. It is a tautomer of a sphingosylphosphocholine acid.
CAS No. 1670-26-4
Molecular Formula C23H49N2O5P
Molecular Weight 464.6 g/mol
IUPAC Name (2-amino-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
Standard InChI Key JLVSPVFPBBFMBE-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid

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